![molecular formula C22H16ClFN4O2S2 B2488477 N-benzyl-3-{4-[(dimethylamino)sulfonyl]phenyl}-1,2,4-oxadiazole-5-carboxamide CAS No. 1115901-08-0](/img/structure/B2488477.png)
N-benzyl-3-{4-[(dimethylamino)sulfonyl]phenyl}-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related 1,2,4-oxadiazole derivatives typically involves multi-step processes, starting from appropriate precursors such as carboxylic acids, hydrazides, and esters. These compounds are then cyclized under specific conditions to form the 1,2,4-oxadiazole ring. For instance, the synthesis of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides has been reported, showcasing the versatility of the 1,2,4-oxadiazole core in generating compounds with potential anti-inflammatory and anti-cancer activities (Gangapuram & Redda, 2009).
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives, including the title compound, is characterized by the presence of the oxadiazole ring, which significantly influences their chemical behavior and biological activity. Crystal structure analyses provide insights into the molecular conformation, intermolecular interactions, and potential reactivity sites. For example, the crystal structure of 5-phenyl-1,2,4-oxadiazole-3-carboxamide, an intermediate in related reactions, was determined by single-crystal X-ray analysis, highlighting the influence of molecular geometry on the properties of oxadiazole derivatives (Viterbo, Calvino, & Serafino, 1980).
Scientific Research Applications
Crystal and Molecular Structure Analysis : The study of similar compounds like 5-phenyl-1,2,4-oxadiazole-3-carboxamide has provided insights into their crystal and molecular structures, which is fundamental for understanding their chemical properties and potential applications (Viterbo, Calvino, & Serafino, 1980).
Biological Evaluation and Spectral Analysis : Compounds containing the 1,3,4-oxadiazole moiety have been synthesized and analyzed for their biological activities, including butyrylcholinesterase inhibition, which is relevant for understanding their potential pharmaceutical applications (Khalid et al., 2016).
Photochemistry and Molecular Rearrangements : Studies have explored the photochemistry of 1,2,4-oxadiazoles, leading to the synthesis of 1,2,4-thiadiazoles, which can have various applications, including in material science and drug development (Vivona, Buscemi, Asta, & Caronna, 1997).
Antimicrobial and Antitubercular Agents : Some derivatives of 1,3,4-oxadiazoles have been evaluated for their antimicrobial and antitubercular properties, which could be significant in developing new treatments for infectious diseases (Suresh Kumar, Prasad, & Chandrashekar, 2013).
Synthesis and Pharmacological Evaluation : The synthesis and pharmacological evaluation of related compounds, including those with anti-inflammatory and anti-cancer properties, demonstrate the diverse potential of these molecules in drug development (Gangapuram & Redda, 2009).
Solvatofluorochromic Properties : Research into the solvatofluorochromic properties of sulfonyl fluoride derivatives of 1,3,4-oxadiazole suggests potential applications as fluorescent probes in medicine and biology, aiding in diagnostics and research (Doroshenko et al., 1997).
Mechanism of Action
N-benzyl-3-{4-[(dimethylamino)sulfonyl]phenyl}-1,2,4-oxadiazole-5-carboxamide
This compound belongs to the class of oxadiazoles . Oxadiazoles are a class of organic compounds that contain a five-membered heterocyclic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom. They are known for their diverse biological activities and are used in the synthesis of various pharmaceutical drugs .
N-(3-chloro-4-fluorophenyl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
This compound contains a thiazole ring . Thiazoles are a class of organic compounds that contain a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom. They are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClFN4O2S2/c1-12-20(32-21(25-12)13-5-3-2-4-6-13)17-10-18(29)28-22(27-17)31-11-19(30)26-14-7-8-16(24)15(23)9-14/h2-10H,11H2,1H3,(H,26,30)(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKPWQIKMZPWDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC(=O)NC(=N3)SCC(=O)NC4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClFN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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